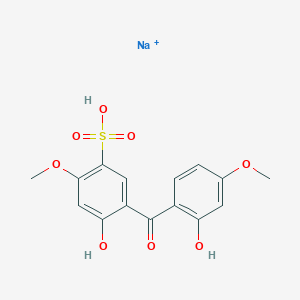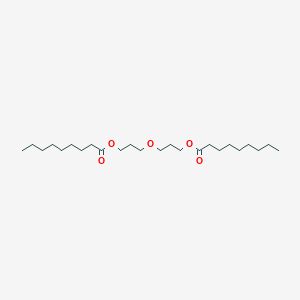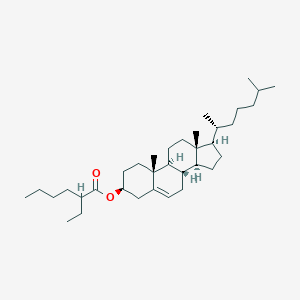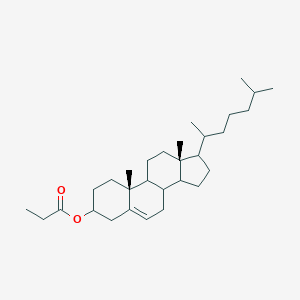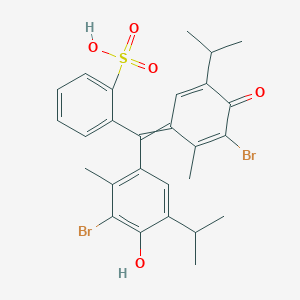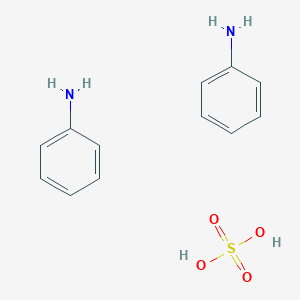
2-イソプロピル-5-メチル-4-ニトロソフェノール
概要
説明
ポロキシムはポロキンの加水分解生成物であり、ポロ様キナーゼ1(Plk1)の非ATP競合阻害剤としての役割で知られています。 この化合物はPlk1に対する中程度の阻害活性により注目を集めており、さまざまな科学研究分野で関心の対象となっています .
科学的研究の応用
Poloxime has a wide range of applications in scientific research, including:
Chemistry: Poloxime is used as a model compound to study the inhibition of polo-like kinase 1 and its effects on various biochemical pathways.
Biology: In biological research, poloxime is employed to investigate cell cycle regulation and the role of Plk1 in cellular processes.
Medicine: Poloxime’s inhibitory activity against Plk1 makes it a potential candidate for developing therapeutic agents targeting cancer and other diseases involving abnormal cell proliferation.
Industry: Poloxime is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
作用機序
ポロキシムは、ポロ様キナーゼ1(Plk1)の活性を阻害することにより効果を発揮します。この阻害は非ATP競合的であり、ポロキシムはPlk1上のATP結合部位とは異なる部位に結合することを意味します。Plk1活性を阻害することにより、ポロキシムは細胞周期の正常な進行を阻害し、細胞周期停止を引き起こし、癌細胞のアポトーシスを誘導する可能性があります。 関与する分子標的と経路には、Plk1のポロボックスドメインと、細胞分裂と増殖を調節するさまざまな下流シグナル伝達経路が含まれます .
6. 類似の化合物との比較
ポロキシムは、ポロキンやPlk1を標的とする他の小分子などの他のPlk1阻害剤と比較できます。ポロキンはポロキシムの前駆体ですが、他の類似の化合物には次のようなものがあります。
BI 2536: ATP競合的結合を持つ強力で選択的なPlk1阻害剤。
ボルセチブ: 癌治療における臨床試験で有望な結果を示した別のPlk1阻害剤。
GSK461364: ポロキシムとは異なる結合機構を持つPlk1阻害剤
ポロキシムの独自性は、Plk1の非ATP競合的阻害にあり、これは一般的にキナーゼへの結合のためにATPと競合する多くの他のPlk1阻害剤とは異なります .
準備方法
合成経路と反応条件: ポロキシムはポロキンの加水分解によって合成されます。この反応は、通常、制御された条件下で水または水溶液を使用することにより、ポロキンがポロキシムに完全に変換されることを保証します。 温度やpHなどの反応条件は、収率と純度を最適化するために慎重に監視されます .
工業的生産方法: 工業現場では、ポロキシムの生産は、大規模な加水分解プロセスを含む場合があります。これらのプロセスは、大量のポロキンを処理し、ポロキシムの一貫した品質と収率を確保するように設計されています。 目的の製品仕様を実現するために、高度な反応器と精製技術の使用が一般的です .
3. 化学反応解析
反応の種類: ポロキシムは、次のようなさまざまな化学反応を起こします。
酸化: ポロキシムは特定の条件下で酸化され、酸化誘導体の生成につながります。
還元: 還元反応は、ポロキシムをその還元形に変換することができ、これは異なる特性と活性を持つ可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化ポロキシム誘導体を生成する可能性があり、一方、還元はポロキシムの還元形を生成する可能性があります .
4. 科学研究への応用
ポロキシムは、科学研究において、次のような幅広い用途があります。
化学: ポロキシムは、ポロ様キナーゼ1の阻害とそれがさまざまな生化学経路に与える影響を研究するためのモデル化合物として使用されます。
生物学: 生物学研究では、ポロキシムは細胞周期調節と細胞プロセスにおけるPlk1の役割を調査するために使用されます。
医学: ポロキシムのPlk1に対する阻害活性は、癌や異常な細胞増殖が関与する他の病気の治療薬を開発するための潜在的な候補となります。
化学反応の分析
Types of Reactions: Poloxime undergoes various chemical reactions, including:
Oxidation: Poloxime can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert poloxime into its reduced forms, which may have different properties and activities.
Substitution: Poloxime can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical structure and properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized poloxime derivatives, while reduction can produce reduced forms of poloxime .
類似化合物との比較
Poloxime can be compared with other Plk1 inhibitors, such as poloxin and other small molecules targeting Plk1. While poloxin is the precursor to poloxime, other similar compounds include:
BI 2536: A potent and selective Plk1 inhibitor with ATP-competitive binding.
Volasertib: Another Plk1 inhibitor that has shown promise in clinical trials for cancer treatment.
GSK461364: A Plk1 inhibitor with a different binding mechanism compared to poloxime
Poloxime’s uniqueness lies in its non-ATP-competitive inhibition of Plk1, which distinguishes it from many other Plk1 inhibitors that typically compete with ATP for binding to the kinase .
特性
IUPAC Name |
5-methyl-4-nitroso-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVCMSSJMLGWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062350 | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-54-7 | |
| Record name | 5-Methyl-2-(1-methylethyl)-4-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrosothymol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitrosothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitrosothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitrosothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOPROPYL-5-METHYL-4-NITROSOPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



